molecular formula C9H9F3N2O B2805897 N-[3-(trifluoromethyl)benzyl]urea CAS No. 296277-59-3

N-[3-(trifluoromethyl)benzyl]urea

Cat. No.: B2805897
CAS No.: 296277-59-3
M. Wt: 218.179
InChI Key: YIKZWHBLEGFJAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(trifluoromethyl)benzyl]urea is a unique chemical compound with the empirical formula C9H9F3N2O . It has a molecular weight of 218.18 . The compound is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string NC(=O)NCc1cccc(c1)C(F)(F)F . The InChI representation is 1S/C9H9F3N2O/c10-9(11,12)7-3-1-2-6(4-7)5-14-8(13)15/h1-4H,5H2,(H3,13,14,15) .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 218.18 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.

Scientific Research Applications

1. Chemical Synthesis and Modification

N-[3-(trifluoromethyl)benzyl]urea and its derivatives have been explored in various chemical syntheses and modifications. For instance, N-alkyl-N-(heteroaryl-substituted benzyl)-N'-arylurea derivatives have shown potential as inhibitors of acyl-CoA:cholesterol O-acyltransferase, demonstrating both in vitro and in vivo activities, with compound 3aq identified as a potent ACAT inhibitor (Tanaka et al., 1998). Additionally, the synthesis of substituted diarylmethylamines through stereospecific intramolecular electrophilic arylation of lithiated ureas highlights the utility of these compounds in creating new stereogenic centers (Clayden et al., 2007).

2. Agricultural Applications

In agriculture, urea derivatives have been studied for their role in fertilizer efficiency and emissions reduction. Research has indicated that the addition of urease inhibitors to urea fertilizers can effectively reduce ammonia emissions, improving the environmental impact and efficiency of nitrogen fertilizers (Norman et al., 2009).

3. Organic Chemistry and Catalysis

The field of organic chemistry has seen the application of this compound derivatives in various reactions and catalytic processes. For example, the oxidative C-H amination of N-trichloroethoxysulfonyl-protected ureas and guanidines has been demonstrated, expanding the scope of substrate use in organic synthesis (Kim et al., 2006). Furthermore, the synthesis of early-transition-metal carbide and nitride nanoparticles through the urea route and their use as alkylation catalysts showcases another area of application (Yao et al., 2009).

4. Biomedical Research

In the biomedical field, certain this compound derivatives have been evaluated for their antiproliferative activities against various human cancer cell lines, demonstrating the potential of these compounds in cancer research (Luzina & Popov, 2009).

Safety and Hazards

While specific safety and hazard information for N-[3-(trifluoromethyl)benzyl]urea was not found, it’s important to handle all chemicals with care. Proper protective equipment should be worn, and exposure to the skin, eyes, or respiratory system should be avoided .

Properties

IUPAC Name

[3-(trifluoromethyl)phenyl]methylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O/c10-9(11,12)7-3-1-2-6(4-7)5-14-8(13)15/h1-4H,5H2,(H3,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKZWHBLEGFJAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CNC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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